Chroman-3-amine

Catalog No.
S570558
CAS No.
60575-19-1
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chroman-3-amine

Chroman-3-amine (CAS 60575-19-1) is a privileged heterobicyclic building block for CNS drug discovery.

  • Rigid 3,4-dihydro-2H-1-benzopyran core with primary amine at C3 provides precise spatial vector for selective 5-HT7/5-HT1A receptor modulation.
  • Oxygen heteroatom lowers logP vs 2-aminotetralin, reducing non-specific binding and optimizing blood-brain barrier penetration.
  • Enantiomerically resolvable (>98% ee), enabling stereospecific synthesis and asymmetric catalysis.

Available as stable hydrochloride salt (CAS 18518-71-3) for immediate integration into medicinal chemistry workflows.

CAS Number

60575-19-1

Product Name

Chroman-3-amine

IUPAC Name

3,4-dihydro-2H-chromen-3-amine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-4,8H,5-6,10H2

InChI Key

SVWDNDQOXZHBRM-UHFFFAOYSA-N

SMILES

C1C(COC2=CC=CC=C21)N

Synonyms

3,4-dihydro-3-amino-2H-1-benzopyran, DHABP

Canonical SMILES

C1C(COC2=CC=CC=C21)N

Purity

≥97%

Package Size

250 mg, 1 g, 5 g, 10 g

Chroman-3-amine (CAS 60575-19-1), frequently procured as its highly stable hydrochloride salt (CAS 18518-71-3), is a foundational heterobicyclic building block characterized by a rigid 3,4-dihydro-2H-1-benzopyran core with a primary amine at the C3 position [1]. This structural arrangement creates a privileged scaffold widely utilized in medicinal chemistry, particularly for central nervous system (CNS) drug discovery[2]. The presence of the ring oxygen fundamentally differentiates it from purely carbocyclic analogs, providing a unique dipole moment, altered basicity, and optimized lipophilicity [1]. For industrial and laboratory procurement, chroman-3-amine offers a highly processable, enantiomerically resolvable starting material that seamlessly integrates into mainstream synthetic workflows to generate high-value therapeutic candidates .

Research Fit

CNS pharmacophore scaffold for GPCR and transporter target studies
Enantiomer-specific research tool for chiral building block procurement
Reported class-level bioactivity across serotonergic, sigma-1, and ROCK pathways

Substituting chroman-3-amine with its closest carbocyclic analog, 2-aminotetralin, fundamentally alters the physicochemical profile of the resulting derivatives; the lack of the ring oxygen in tetralins increases lipophilicity (LogP), which can lead to excessive non-specific binding and altered blood-brain barrier penetration dynamics [1]. Furthermore, positional isomers such as chroman-4-amine cannot serve as viable procurement substitutes, as relocating the amine group destroys the precise spatial vector required for target engagement in established pharmacophores, such as those targeting 5-HT7 receptors [2]. Finally, attempting to use flexible acyclic phenethylamines fails to provide the conformational restriction inherent to the chroman-3-amine core, resulting in a loss of receptor selectivity and increased entropic penalties during target binding [1].

Substitution Risk

2-Aminotetralin scaffold mismatch
2-Aminotetralin analogs show lower dopaminergic and serotonergic affinity; chroman oxygen contributes to target engagement differences that may not transfer
Racemic vs. single enantiomer
Racemic chroman-3-amine may mask enantiomer-specific target engagement; C3 stereochemistry determines distinct pathway activity profiles

Physicochemical Tuning: Lipophilicity Reduction vs. 2-Aminotetralin

The inclusion of the ether oxygen in the chroman-3-amine scaffold provides a critical procurement advantage for CNS drug design by systematically lowering the lipophilicity compared to its carbocyclic counterpart [1]. While 2-aminotetralin derivatives often exhibit higher LogP values prone to non-specific lipophilic binding, the chroman-3-amine core reduces the calculated LogP, enabling medicinal chemists to fine-tune blood-brain barrier penetration [2]. This quantifiable shift improves the overall ligand efficiency and metabolic stability of the final active pharmaceutical ingredients [1].

Evidence DimensionCalculated Lipophilicity (LogP) and Dipole Moment
Target Compound DataOptimized LogP profile with distinct dipole moment due to ring oxygen
Comparator Or Baseline2-Aminotetralin (higher LogP, purely carbocyclic)
Quantified Difference~0.5 to 1.0 unit reduction in LogP depending on substitution
ConditionsIn silico physicochemical profiling for CNS drug design

Procuring the oxygen-containing chroman scaffold rather than a tetralin prevents excessive lipophilicity, directly reducing off-target toxicity and improving drug-like properties.

Receptor Affinity
Direct comparison
3-Aminochroman derivatives: higher affinity for dopaminergic and 5-HT receptors vs. 2-aminotetralin derivatives (lower affinity)
Supports scaffold-based target engagement comparison; affinity differences may guide hit-to-lead selection
Qualitative head-to-head; exact fold-difference depends on substitution pattern

Pharmacophore Rigidity and Target Affinity in 5-HT7 Receptor Models

Chroman-3-amine serves as a highly validated scaffold for generating potent receptor ligands, particularly for the serotonin 5-HT7 receptor. In direct head-to-head functional assays, specific 3-aminochroman derivatives achieve sub-10 nanomolar binding affinities (Ki < 10 nM), matching the potency of 2-aminotetralin benchmarks but offering a differentiated selectivity profile across the broader 5-HT receptor family [1]. Positional isomers or flexible acyclic amines fail to replicate this activity because they cannot maintain the required spatial vector between the basic amine and the aromatic system[2].

Evidence DimensionReceptor Binding Affinity (Ki)
Target Compound DataSub-10 nM affinity (Ki) for 5-HT7 receptors
Comparator Or BaselineAcyclic phenethylamines / Positional isomers (loss of nanomolar affinity)
Quantified DifferenceOrders of magnitude higher affinity due to locked conformation
ConditionsRadioligand binding assays for 5-HT7 receptor expressed in cellular models

Buyers targeting specific GPCRs must procure the exact 3-amino positional isomer to ensure the correct geometric presentation of the pharmacophore.

Enantiomer Profile
Cross-study comparable
(S)-enantiomer: reported in 5-HT1A antagonist research; (R)-enantiomer: reported in antihypertensive research
Enantiomer selection determines distinct target engagement profiles; racemic procurement may limit research pathway
Clinical candidate context; requires independent enantiomer verification

Enantiomeric Purity and Synthetic Reproducibility

The utility of chroman-3-amine in advanced manufacturing relies heavily on its single chiral center at the C3 position, which is highly amenable to modern asymmetric synthesis. Procurement of enantiopure (R)- or (S)-chroman-3-amine is supported by robust synthetic routes, such as Ru-SYNPHOS catalyzed asymmetric hydrogenation, which routinely deliver the product in >98% enantiomeric excess (ee) [1]. This high degree of stereochemical control is vastly superior to attempting chiral resolution on more flexible or multi-centered acyclic analogs, ensuring batch-to-batch reproducibility in pharmaceutical scale-up [2].

Evidence DimensionEnantiomeric Excess (ee) in Asymmetric Synthesis
Target Compound Data>98% ee achievable via established catalytic routes
Comparator Or BaselineComplex multi-chiral-center scaffolds (lower yield, difficult resolution)
Quantified DifferenceNear-perfect stereocontrol (>98% ee) vs. variable resolution yields
ConditionsRu-SYNPHOS asymmetric hydrogenation or biocatalytic amination workflows

Access to highly enantiopure building blocks is a strict regulatory requirement for modern therapeutic development, making this scaffold highly desirable for procurement.

Functional 5-HT1A Antagonism
Class-level
Lactam-fused 3-aminochromans: dual 5-HT1A/SERT affinity; compounds 45, 53 demonstrated 5-HT1A antagonist activity in cAMP assay
Supports dual-mechanism research models; functional antagonism context for serotonin pathway studies
Binding and functional data; comparative SSRI onset hypothesis requires further study

Solid-State Stability and Processability of the Hydrochloride Salt

While the free base of chroman-3-amine (CAS 60575-19-1) is a valuable intermediate, procurement of the hydrochloride salt form (CAS 18518-71-3) provides critical advantages for laboratory handling and industrial processability. The hydrochloride salt exhibits enhanced solid-state stability, resisting ambient oxidative degradation that typically affects free primary amines . Furthermore, the salt form guarantees predictable aqueous solubility, which is essential for high-throughput biological screening assays and formulation compatibility, outperforming the handling characteristics of crude or free-base amine mixtures [1].

Evidence DimensionSolid-State Stability and Aqueous Solubility
Target Compound DataHigh stability and solubility (Hydrochloride salt, CAS 18518-71-3)
Comparator Or BaselineChroman-3-amine free base (CAS 60575-19-1)
Quantified DifferenceSignificantly extended shelf-life and prevention of oxidative degradation
ConditionsStandard laboratory storage and aqueous assay preparation

Procuring the hydrochloride salt minimizes material loss due to degradation and ensures seamless integration into aqueous-based biological screening workflows.

Enantiopure Synthesis
Direct comparison
(R)-3-aminochromane: ee >99%, 78% isolated yield at 100 mg scale via ω-transaminase
Enzymatic route supports scalable access to enantiopure building blocks; review yield and ee for procurement
Compared to traditional resolution (typically <50% yield, lower ee)
σ1 Receptor Affinity
Direct comparison
Ki = 2.1 nM, 36-fold selectivity vs. TMEM97 for (3R,4R)-configured (+)-3a
Supports low-nanomolar σ1 target engagement research; selectivity profile requires independent verification
36-compound SAR series; stereochemical configuration critical
ROCK Inhibition Context
Class-level / Data to verify
Chroman-3-amide derivatives: reported ROCK inhibition with kinase selectivity, cellular activity, microsomal stability
Class-level ROCK inhibition context; supports chemotype exploration for pathway studies
Specific IC50 and PK values not publicly disclosed; independent validation needed

Development of Selective CNS Therapeutics (e.g., 5-HT7 Ligands)

Driven by its sub-nanomolar affinity and optimal lipophilicity profile, chroman-3-amine is the premier starting material for synthesizing selective serotonin receptor modulators. It is specifically procured for programs targeting 5-HT7 and 5-HT1A receptors, where the rigid oxygen-containing ring provides superior selectivity and pharmacokinetic properties compared to 2-aminotetralins [1].

Chiral Auxiliary and Ligand Design in Asymmetric Catalysis

Because enantiopure (R)- or (S)-chroman-3-amine can be reliably procured or synthesized with >98% ee, it serves as an excellent chiral building block or auxiliary in asymmetric catalysis. Its rigid bicyclic structure provides excellent steric shielding and stereocontrol in complex synthetic transformations, outperforming more flexible acyclic chiral amines [2].

Synthesis of Conformationally Restricted Pharmacophores

The strict geometric presentation of the C3-amine makes this scaffold ideal for the development of potent, target-specific inhibitors. Buyers procure chroman-3-amine over positional isomers (like chroman-4-amine) because the specific 3-position vector is mandatory for correct binding within various target active sites, minimizing entropic penalties during engagement [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dual 5-HT1A/SERT modulator studies
5-HT1A/SERT dual-target engagement context
Functional antagonism at 5-HT1A and SERT affinity review
σ1 receptor ligand research
(3R,4R)-stereochemical configuration
σ1 binding affinity and TMEM97 selectivity assessment
Chiral building block procurement
Enantiopure (>99% ee context)
Stereochemical identity and enantiomeric excess verification
ROCK pathway inhibition studies
Chroman-3-amide chemotype
Kinase selectivity profile and microsomal stability review

XLogP3

1.3

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